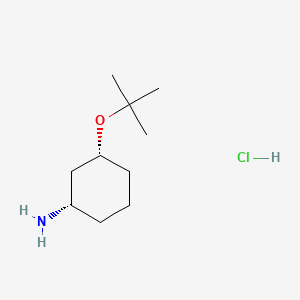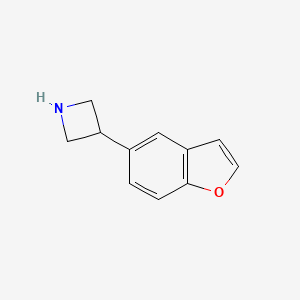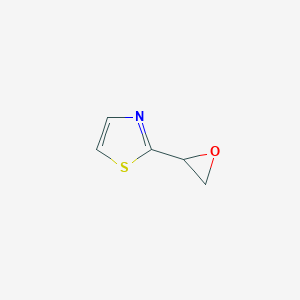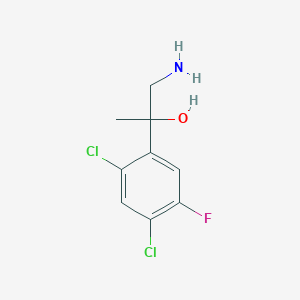
1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is an organic compound characterized by the presence of amino, dichloro, and fluorophenyl groups attached to a propanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-5-fluorobenzene with an appropriate amino alcohol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.
科学的研究の応用
1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the dichloro and fluorophenyl groups contribute to the compound’s overall reactivity and binding affinity. These interactions can modulate biological pathways, leading to specific physiological effects.
類似化合物との比較
- 2-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-1-ol
- 2-(2,4-dichloro-5-fluorophenyl)propan-2-ol
Comparison: 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol is unique due to the presence of the amino group at the first position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it suitable for specific applications in research and industry.
特性
分子式 |
C9H10Cl2FNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
1-amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2FNO/c1-9(14,4-13)5-2-8(12)7(11)3-6(5)10/h2-3,14H,4,13H2,1H3 |
InChIキー |
XIMLMUVDKISLGD-UHFFFAOYSA-N |
正規SMILES |
CC(CN)(C1=CC(=C(C=C1Cl)Cl)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


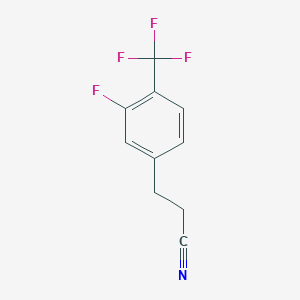

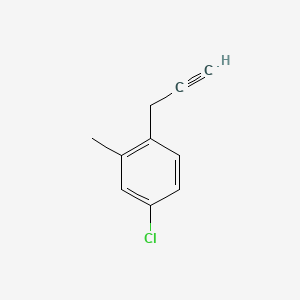

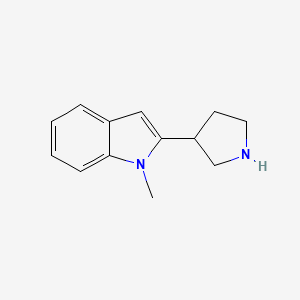
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)

![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
